Fmoc-

Übersicht

Beschreibung

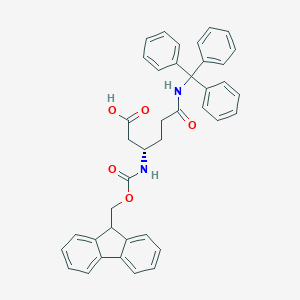

Fmoc- is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trityl group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc- typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the hexanoic acid backbone through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound often involves automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high purity and yield by precisely controlling reaction conditions such as temperature, pH, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc- undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups.

Reduction: Often used to remove protecting groups.

Substitution: Common in peptide synthesis to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could result in the removal of the Fmoc group .

Wissenschaftliche Forschungsanwendungen

Fmoc- is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis.

Biology: For the study of protein interactions and functions.

Medicine: In the development of peptide-based drugs.

Industry: Used in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism of action for Fmoc- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the trityl group protects the secondary amine. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Uniqueness

What sets Fmoc- apart is its dual protecting groups, which offer greater stability and selectivity in peptide synthesis compared to similar compounds .

Biologische Aktivität

The fluorenylmethyloxycarbonyl (Fmoc) group is widely utilized in peptide synthesis and has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores the biological activity of Fmoc-conjugated compounds, focusing on their antibacterial properties, mechanisms of action, and potential applications in biomedical fields.

Overview of this compoundCompounds

This compoundprotected amino acids (this compoundAA) are essential in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. Recent studies have highlighted the biological activities of these compounds, particularly their antibacterial properties against various pathogens.

- Hydrogel Formation : this compoundphenylalanine (this compoundF) has been shown to exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The hydrogel form of this compoundF effectively reduces bacterial load both in vitro and in vivo. The antibacterial mechanism is attributed to the release of this compoundF from the hydrogel, which disrupts bacterial membranes and induces oxidative stress at higher concentrations .

- Surfactant Properties : this compoundF displays surfactant-like characteristics, with a critical micelle concentration (CMC) comparable to its minimum bactericidal concentration (MBC). At low concentrations, it inhibits bacterial growth by entering cells and depleting glutathione levels. In contrast, higher concentrations lead to membrane permeabilization and bacterial cell death .

- Synergistic Effects : Formulations combining this compoundF with other antibiotics, such as aztreonam (AZT), enhance the antibacterial spectrum to include Gram-negative bacteria. This combination has demonstrated a synergistic effect, significantly reducing bacterial load in wound infection models .

Study 1: Antibacterial Efficacy of this compoundF Hydrogel

In a study assessing the antibacterial efficacy of this compoundF hydrogels, researchers observed that the hydrogels inhibited the growth of Gram-positive bacteria effectively. The study utilized a mouse model to demonstrate that application of the hydrogel significantly reduced bacterial counts in infected wounds compared to controls .

| Parameter | This compoundF Hydrogel | Control |

|---|---|---|

| Bacterial Count (CFU/mL) | 10^3 | 10^6 |

| Reduction (%) | 83% | - |

Study 2: Self-Assembly and Antimicrobial Coatings

Another study focused on the self-assembly behavior of this compoundtripeptides into hydrogels for use as antimicrobial coatings. The this compoundFFY peptide showed superior antibacterial activity against S. aureus and E. coli when self-assembled into hydrogel coatings. The coatings maintained their efficacy even after repeated exposure to bacterial infection models .

| Peptide | MIC (mg/mL) | Efficacy Against S. aureus (%) | Efficacy Against E. coli (%) |

|---|---|---|---|

| This compoundFFY | 0.5 | 100 | 90 |

| This compoundFFpY | 1.0 | 80 | 70 |

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEDBQXENWAMAS-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375811 | |

| Record name | Fmoc-beta-Homogln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401915-55-7 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-oxo-6-[(triphenylmethyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401915-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-beta-Homogln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.